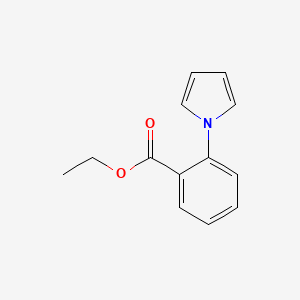
4-Ethyl isatin
Übersicht
Beschreibung
4-Ethyl isatin is a chemical compound with the CAS Number: 34934-05-9 and Linear Formula: C10H9NO2 . It has a molecular weight of 175.19 .
Synthesis Analysis
The synthesis of 4-Ethyl isatin and its derivatives has been reported in several studies . For instance, novel derivatives of isatin-based Schiff bases have been synthesized by the reaction of 3-hydrazino-isatin with aryl aldehydes, hetero-aryl aldehydes, and dialdehydes .Molecular Structure Analysis
The molecular structure of 4-Ethyl isatin consists of a core isatin moiety, which is an indole derivative, with an ethyl group attached .Chemical Reactions Analysis
Isatin and its derivatives, including 4-Ethyl isatin, show important chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation . Electrochemical characterization of isatin-thiosemicarbazone derivatives has demonstrated an irreversible oxidation process .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
4-Ethyl isatin derivatives have been studied for their antioxidant properties. These compounds can neutralize free radicals, which are harmful byproducts of cellular metabolism that can cause oxidative stress and damage to cells. The antioxidant activity is measured by various assays such as Total Antioxidant Capacity (TAC) and scavenging activities (ABTS and DPPH assays) .
Anti-Diabetic Agent
Isatin derivatives, including those with an ethyl group, have shown potential as anti-diabetic agents. They exhibit inhibitory activity against α-amylase, an enzyme involved in carbohydrate digestion. By inhibiting this enzyme, these compounds can help manage blood sugar levels in diabetic patients .
Anti-Alzheimer’s Activity
The inhibition of acetylcholinesterase, an enzyme associated with Alzheimer’s disease, is another application of 4-Ethyl isatin derivatives. By preventing the breakdown of acetylcholine, a neurotransmitter important for memory and learning, these compounds may offer therapeutic benefits for Alzheimer’s patients .
Anti-Arthritic Properties
Some derivatives of 4-Ethyl isatin have been evaluated for their anti-arthritic effects. They can inhibit enzymes like proteinase, which play a role in the inflammation and pain associated with arthritis. This suggests potential use in developing treatments for arthritic conditions .
Anticancer Potential
Research has indicated that certain isatin derivatives possess anticancer properties. They can induce apoptosis (programmed cell death) in cancer cells and inhibit the proliferation of these cells. This opens up possibilities for these compounds to be used in cancer therapy .
Enzyme Inhibition for Other Diseases
Isatin derivatives are also explored for their ability to inhibit other enzymes related to various diseases. For instance, they can act against urease and α-glucosidase enzymes, reducing risks associated with conditions like pyelonephritis and gastric problems .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
- 4-Ethyl isatin is a derivative of isatin, a heterocyclic compound with diverse pharmacological properties .
- These targets may include tyrosine kinases, histone deacetylases, tubulin, and extracellular signal-regulated protein kinase (ERK1/2) phosphorylation, leading to apoptosis and influencing gene expression .
Target of Action
Mode of Action
Pharmacokinetics (ADME)
Eigenschaften
IUPAC Name |
4-ethyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-2-6-4-3-5-7-8(6)9(12)10(13)11-7/h3-5H,2H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFAWBMSCAGKKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10550566 | |
| Record name | 4-Ethyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10550566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl isatin | |
CAS RN |
34934-05-9 | |
| Record name | 4-Ethyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10550566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-4-hydroxy-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B1626338.png)
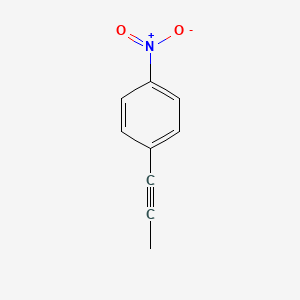


![Naphtho[2,3-b]furan-3(2H)-one](/img/structure/B1626344.png)

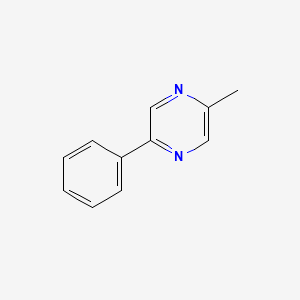
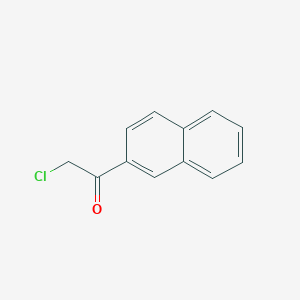
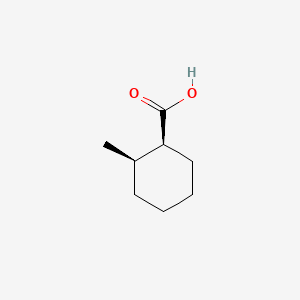
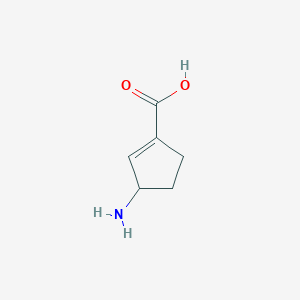
![7-Methyl-10-oxo-10H-pyridazino[6,1-b]quinazoline-2-carboxylic acid](/img/structure/B1626357.png)
